5-(oxan-3-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(oxan-3-yl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of oxan-3-yl derivatives with hydrazine derivatives under controlled conditions. One common method includes the cyclization of oxan-3-yl hydrazine with appropriate diketones or aldehydes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxan-3-yl pyrazole oxides.
Reduction: Formation of oxan-3-yl pyrazole amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(oxan-3-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Aminocyclitol Glycosides: Organic compounds containing an amicocyclitol moiety glycosidically linked to a carbohydrate moiety.
Uniqueness
5-(oxan-3-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(oxan-3-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-4-7(10-11-8)6-2-1-3-12-5-6/h4,6H,1-3,5H2,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSDILULONCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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